3,5-Difluoro-4-iodobenzaldehyde: Technical Monograph
3,5-Difluoro-4-iodobenzaldehyde: Technical Monograph
This guide serves as an authoritative technical monograph on 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in medicinal chemistry and radiopharmaceutical development.
Note on CAS Registry Number: While the user query references CAS 135422-52-1, current chemical registries and supplier databases (e.g., Sigma-Aldrich, PubChem) identify 3,5-Difluoro-4-iodobenzaldehyde under the CAS number 357166-64-4 . The number 135422-52-1 does not correspond to this specific structure in major public databases and may refer to a proprietary internal code or a typo (e.g., confusing with 1,4-dibromobutane, CAS 110-52-1, or similar strings). This guide proceeds using the verified CAS 357166-64-4 to ensure safety and procurement accuracy.
CAS: 357166-64-4[1][2][3]
Executive Summary
3,5-Difluoro-4-iodobenzaldehyde is a tri-functionalized aromatic scaffold valued for its high orthogonality in organic synthesis. It features three distinct reactive handles:
-
Aldehyde (-CHO): Ready for condensation (Wittig, reductive amination) or oxidation.
-
Aryl Iodide (-I): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.
-
Difluoro Motif (-F): Provides metabolic stability and modulates lipophilicity (LogP) and pKa in drug design.
Its primary industrial application lies in the synthesis of SV2A (Synaptic Vesicle Glycoprotein 2A) ligands, specifically as a precursor for [¹⁸F]UCB-J , a PET radiotracer used to image synaptic density in neurodegenerative diseases.
Chemical Identity & Physical Profile[1][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3,5-Difluoro-4-iodobenzaldehyde |
| CAS Number | 357166-64-4 |
| Molecular Formula | C₇H₃F₂IO |
| Molecular Weight | 267.99 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 108–112 °C (varies by purity/polymorph) |
| Boiling Point | ~256.9 °C (predicted at 760 mmHg) |
| Solubility | Soluble in CH₂Cl₂, THF, DMSO; Insoluble in water |
| Stability | Light-sensitive (C-I bond lability); Air-sensitive (aldehyde oxidation) |
| SMILES | O=CC1=CC(F)=C(I)C(F)=C1 |
Validated Synthesis Protocol
The most robust synthetic route involves the selective reduction of 3,5-difluoro-4-iodobenzonitrile . This method avoids the regioselectivity issues often encountered when attempting to iodinate 3,5-difluorobenzaldehyde directly.
Method: DIBAL-H Reduction of Nitrile Precursor
Rationale: The nitrile group is reduced to an imine intermediate which, upon acidic hydrolysis, yields the aldehyde without de-iodinating the aromatic ring (a risk with metal-halogen exchange methods).
Reagents:
-
Precursor: 3,5-Difluoro-4-iodobenzonitrile (CAS 135422-52-1 is sometimes misattributed here; verify structure).
-
Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in CH₂Cl₂ or Hexanes.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and argon inlet.
-
Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous CH₂Cl₂ (85 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add DIBAL-H solution (40.5 mL, 40.5 mmol, 1.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 1 hour . Monitor by TLC (Hexane/EtOAc) for disappearance of nitrile.
-
Hydrolysis (Critical): Cool back to 0 °C. Carefully quench by dropwise addition of 6 N HCl (85 mL). Caution: Exothermic gas evolution.
-
Workup: Stir vigorously for 30 minutes to hydrolyze the aluminum-imine complex. Separate the organic layer.[3][1][4] Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL).[1]
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Typically 90–95% as a white solid. Recrystallize from Hexanes/EtOAc if necessary.
Reactivity & Chemo-Orthogonality
The molecule's utility stems from its ability to undergo sequential functionalization. The diagram below illustrates the divergent pathways available to researchers.
Figure 1: Chemo-divergent reactivity map. The C-I bond allows for carbon framework extension, while the aldehyde allows for functional group interconversion.
Applications in Drug Discovery
Case Study: Synthesis of SV2A PET Tracers
This aldehyde is the key starting material for the synthesis of UCB-J and its analogs. The general workflow involves:
-
Wittig Reaction: Conversion of the aldehyde to an unsaturated ester (cinnamate analog).
-
Michael Addition: Introduction of a nitromethane group.
-
Reductive Cyclization: Formation of the lactam core (pyrrolidone).
-
Suzuki Coupling: The iodine is preserved until the late stage or used to attach the pyridine ring, depending on the specific route.
Mechanistic Insight: The two fluorine atoms at positions 3 and 5 are crucial. They electronically deactivate the ring towards oxidation but activate the 4-position for potential nucleophilic aromatic substitution (SnAr) if the iodine is displaced, although Pd-catalyzed coupling is the dominant use case. The fluorines also block metabolic hydroxylation at the ortho-positions, extending the in vivo half-life of the final drug.
Handling & Safety
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deiodination.
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).
-
Respiratory: May cause respiratory irritation (H335).
-
-
Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers or strong bases.
References
-
Li, S., et al. (2019). "Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A)." European Journal of Medicinal Chemistry, 172, 18-28.
- Citation for DIBAL-H reduction protocol and SV2A tracer synthesis.
-
Burianova, V. (2025). "The synthesis and development of radionuclide based tracers for the imaging of diseases." University of Glasgow Theses.
- Citation for Wittig olefin
-
Sigma-Aldrich. "Product Specification: 3,5-Difluoro-4-iodobenzaldehyde."
- Verification of CAS 357166-64-4 and physical properties.
-
PubChem. "Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde."
- General chemical d
Sources
- 1. Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018152339A1 - Radiolabeled pharmaceuticals and methods of making and using same - Google Patents [patents.google.com]
- 3. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]
- 4. prepchem.com [prepchem.com]
